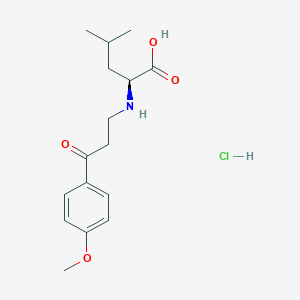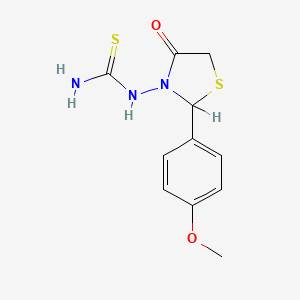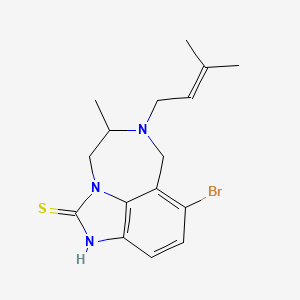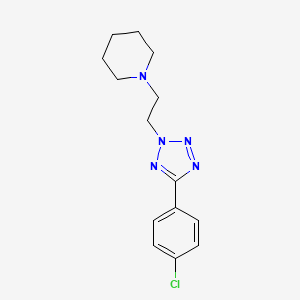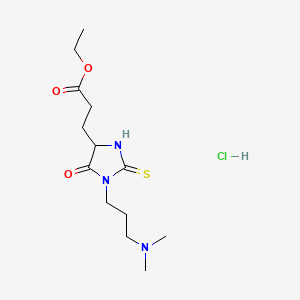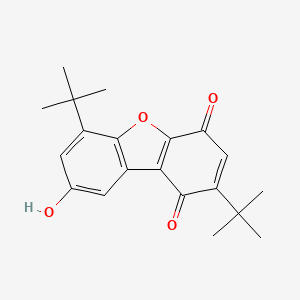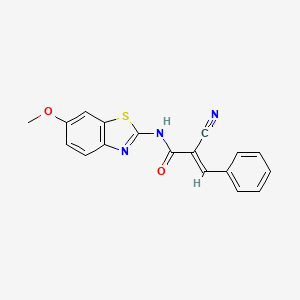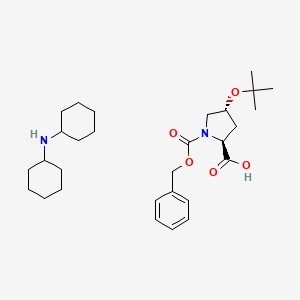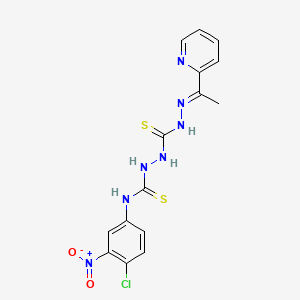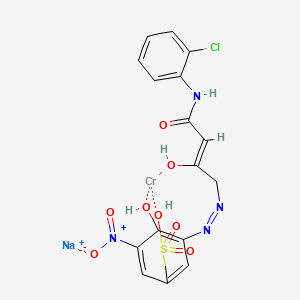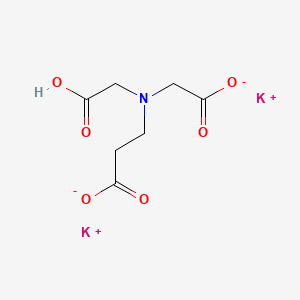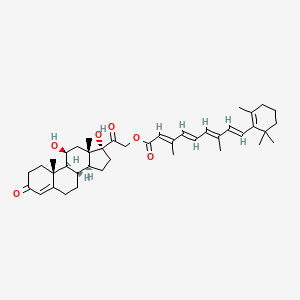
Hydrocortisone 21-retinoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone 21-retinoate is a synthetic derivative of hydrocortisone, a glucocorticoid hormone, and retinoic acid, a metabolite of vitamin A. This compound combines the anti-inflammatory properties of hydrocortisone with the skin-regenerating effects of retinoic acid, making it a valuable agent in dermatological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone 21-retinoate typically involves the esterification of hydrocortisone with retinoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone 21-retinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more potent anti-inflammatory metabolites, while reduction can produce derivatives with altered pharmacokinetic properties .
Scientific Research Applications
Hydrocortisone 21-retinoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Explored for its potential in treating inflammatory skin conditions and promoting skin regeneration.
Industry: Utilized in the formulation of advanced skincare products due to its combined anti-inflammatory and regenerative properties
Mechanism of Action
Hydrocortisone 21-retinoate exerts its effects through multiple pathways:
Glucocorticoid Receptor Binding: Hydrocortisone binds to glucocorticoid receptors, leading to the inhibition of inflammatory mediators such as phospholipase A2 and NF-kappa B.
Retinoic Acid Receptor Activation: Retinoic acid binds to retinoic acid receptors, promoting gene expression related to cell differentiation and proliferation.
Combined Effects: The dual action of hydrocortisone and retinoic acid results in potent anti-inflammatory and regenerative effects, making it effective in treating various skin conditions
Comparison with Similar Compounds
Similar Compounds
Retinol: A less potent form of vitamin A with similar skin-regenerating properties.
Retinoic Acid: The active form of vitamin A, primarily used in acne treatment and anti-aging products.
Hydrocortisone: A glucocorticoid used for its anti-inflammatory properties
Uniqueness
Hydrocortisone 21-retinoate is unique due to its combined properties of hydrocortisone and retinoic acid. This dual action enhances its efficacy in treating inflammatory skin conditions while promoting skin regeneration, making it superior to using either compound alone .
Properties
CAS No. |
61319-34-4 |
|---|---|
Molecular Formula |
C41H56O6 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C41H56O6/c1-26(13-16-32-28(3)12-9-19-38(32,4)5)10-8-11-27(2)22-36(45)47-25-35(44)41(46)21-18-33-31-15-14-29-23-30(42)17-20-39(29,6)37(31)34(43)24-40(33,41)7/h8,10-11,13,16,22-23,31,33-34,37,43,46H,9,12,14-15,17-21,24-25H2,1-7H3/b11-8+,16-13+,26-10+,27-22+/t31-,33-,34-,37+,39-,40-,41-/m0/s1 |
InChI Key |
VPBZTLZLUVHTMV-WBHTVYPUSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


